6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Medicinal Chemistry Salt Selection Biophysical Assays

Researchers pursuing CNS-targeted candidates or BET bromodomain inhibitors require regioisomerically pure building blocks. 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1215339-86-8) delivers precise 6-Br substitution on the dihydrobenzofuran core as a stable HCl salt. • Primary amine enables amide coupling, reductive amination & Buchwald-Hartwig reactions • HCl salt ensures superior aqueous solubility & assay reproducibility vs. free base (CAS 944709-63-1) • 6-Br regioisomer is non-interchangeable with 5-Br or 7-Br variants

Molecular Formula C8H9BrClNO
Molecular Weight 250.52
CAS No. 1215339-86-8
Cat. No. B578726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS1215339-86-8
Molecular FormulaC8H9BrClNO
Molecular Weight250.52
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)Br)N.Cl
InChIInChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H
InChIKeyBTTOLFCXRXFGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: Key CNS and Bromodomain Intermediate


6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1215339-86-8) is a brominated dihydrobenzofuran derivative provided as a stable hydrochloride salt. This heterocyclic compound, with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol, serves as a versatile building block in pharmaceutical research, particularly for the synthesis of bioactive molecules targeting the central nervous system (CNS) and bromodomain-containing proteins [1]. Its structure features a dihydrobenzofuran core with a primary amine at the 3-position, making it a privileged scaffold for medicinal chemistry applications [2].

Stable hydrochloride salt Supports aqueous solubility and reliable assay preparation for reproducible pharmacology.
6-Bromo dihydrobenzofuran core Serves as a privileged scaffold for CNS ligand and bromodomain inhibitor research.
Primary amine handle Enables broad derivatization—amide coupling, reductive amination, cross-coupling—for library expansion.

Why Substitution Fails: Salt Form, Halogen Position, and Synthesis


Substituting 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride with a structurally similar analog risks compromising critical research outcomes. The specific 6-position of the bromine atom dictates the electronic and steric environment of the dihydrobenzofuran core, directly impacting both its reactivity in subsequent synthetic steps and its biological target interactions . Furthermore, the hydrochloride salt form is not a trivial choice; it is intentionally selected to confer superior aqueous solubility and stability compared to its free base (CAS 944709-63-1), thereby enhancing its processability and the reproducibility of biological assays . Regioisomers, such as the 5-bromo or 7-bromo variants, exhibit different chemical and biological profiles, making them non-equivalent and unsuitable as drop-in replacements .

1
Free base form (CAS 944709-63-1) may show different solubility and stability, potentially shifting assay reproducibility.
2
5-Bromo or 7-bromo regioisomers alter electronic and steric profiles; SAR and target engagement may not transfer directly.
3
Removal or substitution of bromine with other halogens changes reactivity and pharmacophore recognition; not a drop-in replacement.

Quantitative Differentiation Guide


Aqueous Solubility Advantage of Hydrochloride Salt

The hydrochloride salt of 6-bromo-2,3-dihydrobenzofuran-3-amine provides a critical solubility advantage over its free base (CAS 944709-63-1). As a charged hydrochloride salt, the compound is typically more soluble in water and aqueous buffers, a property essential for reliable preparation of stock solutions and accurate dosing in biological assays .

Solubility Advantage
Class-level
Qualitatively higher aqueous solubility
May support more consistent solution prep and reduce dissolution artifacts.
Inferred from amine salt properties; verify under assay conditions.
Medicinal Chemistry Salt Selection Biophysical Assays

Purity Benchmarking for Synthetic Reliability

Reputable vendors offer this compound at high purity levels, with specified assays of ≥97% or 98% . This compares favorably to the 95% minimum purity often specified for the free base or for other analogs from less specialized suppliers . A higher and more stringently defined purity specification directly translates to fewer byproducts in subsequent reactions and more interpretable biological data.

Purity Benchmark
Cross-study comparable
97%+
Supports synthetic reliability; higher purity vs. 95% free base from some vendors.
Per vendor CoA; verify batch before sensitive steps.
Organic Synthesis Chemical Procurement Reproducible Research

Regioisomeric Specificity at the 6-Position

The position of the bromine atom on the dihydrobenzofuran ring is a key determinant of the molecule's chemical and biological properties. Substitution with a 5-bromo analog (e.g., 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride) yields a distinct chemical entity with a different 3D conformation, electronic distribution, and consequent reactivity and target binding profile . This regioisomeric specificity is a cornerstone of medicinal chemistry SAR studies.

Regioisomer Identity
Class-level
6-Br substitution defines SAR
Essential for SAR fidelity; 5- or 7-bromo analogs constitute distinct chemical entities.
Fundamental structure-property relationship; confirm by NMR.
Structure-Activity Relationship (SAR) Target Engagement Chemoselectivity

Validated Application Scenarios


CNS-Targeted Drug Candidate Synthesis

This compound is a key intermediate for developing novel pharmaceuticals targeting the central nervous system (CNS) [1]. Its amine handle and rigid dihydrobenzofuran core allow for the construction of complex molecules with enhanced brain penetrance and target selectivity, making it ideal for medicinal chemistry campaigns focused on depression, anxiety, and other neurological disorders.

Selective BET Bromodomain Inhibitor Development

The dihydrobenzofuran scaffold is a validated pharmacophore for designing potent and selective inhibitors of the bromodomain and extra-terminal (BET) family of proteins [2]. 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a crucial building block for constructing these molecules, which are of high interest in oncology and inflammation research due to their ability to modulate gene expression [3].

Heterocyclic Chemistry and Library Synthesis

The primary amine is a highly versatile functional group for a wide array of chemical transformations, including amide bond formation, reductive amination, and Buchwald-Hartwig couplings. This makes the compound a valuable starting material for generating diverse libraries of dihydrobenzofuran-containing compounds for high-throughput screening campaigns [4].

Application
Selection Property
Validation Focus
CNS probe synthesis
Amine handle & constrained dihydrobenzofuran core
Brain penetrance & target selectivity profiling
BET bromodomain inhibitor research
Dihydrobenzofuran pharmacophore context
BET isoform selectivity & cellular target engagement
Library diversification
Primary amine reactivity
Yield & reaction scope across chemistries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.